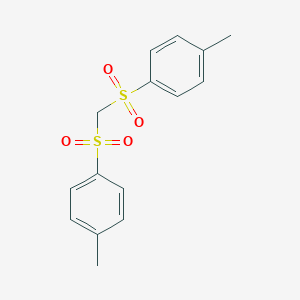

Ditosylmethane

Übersicht

Beschreibung

Ditosylmethane, also known as diindolylmethane (DIM), is a compound that has garnered interest due to its presence in cruciferous vegetables and its potential health benefits. It is a dimer of indole-3-carbinol and can be formed both in vivo and in vitro. DIM has been studied for its anticancer activities, particularly its ability to induce apoptosis in human cancer cells, including those with different p53 gene statuses .

Synthesis Analysis

The synthesis of diindolylmethanes has been achieved through various methods. One approach involves a platinum-catalyzed tandem indole annulation/arylation cascade, which allows for the preparation of various diindolylmethanes that can be further converted into natural products or cyclized to form indolo[3,2-b]carbazoles . Another method is a one-pot synthesis involving a sequential Sonogashira coupling and cycloisomerization/C3-functionalization of 2-iodoanilines, which is efficient and can be scaled up to gram quantities . Additionally, diarylmethanes, which are structurally related to diindolylmethanes, can be synthesized from diborylmethane via the Suzuki-Miyaura cross-coupling reaction .

Molecular Structure Analysis

The molecular structure of diindolylmethanes can be complex, as illustrated by the synthesis and structural characterization of titanocene and zirconocene complexes with deprotonated diindolylmethanes. These complexes demonstrate that diindolylmethanes can act as dianionic analogues of scorpionate bis(pyrazolyl)borate ligands, showcasing their versatility in coordination chemistry .

Chemical Reactions Analysis

Diindolylmethanes can participate in various chemical reactions. For instance, they can be synthesized through an acid-catalyzed aldehyde-indole reaction, leading to the formation of diindolylantipyrylmethane dyes. These dyes have been characterized by spectroscopic methods and elemental analysis . Furthermore, the tautomeric and conformational properties of dibenzoylmethane, a related compound, have been studied, revealing insights into its structural properties and behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of diindolylmethanes and related compounds have been investigated in several studies. Dibenzoylmethane, for example, has been synthesized and characterized, with a focus on its strong absorption in the ultraviolet region and its enol interconversion, which suggests a propensity for intramolecular hydrogen bonding . The general properties of phenylmethanes, including their derivatives and oxidation products, have also been reviewed, highlighting their importance in the synthesis of dyes and other practical applications . Lastly, a one-step synthesis of dibenzoylmethane has been reported, with an emphasis on optimizing the reaction conditions to achieve high yield and purity10.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Antioxidant Properties : Curcumin mediates anti-inflammatory effects through downregulation of transcription factors, enzymes, and cytokines. This makes it potentially beneficial for chronic diseases like cancer, neurological, cardiovascular, and metabolic diseases (Aggarwal & Sung, 2009).

Cancer Chemoprevention : Curcumin has shown cancer chemopreventive effects in prostate carcinogenesis. It modulates epigenetic modifications, such as the methylation status of Nrf2, which plays a role in chemoprevention (Wu et al., 2013).

Nanoformulations for Therapeutic Use : Curcumin nanoformulations can overcome issues like low solubility and poor bioavailability. These nanoformulations have potential for medicinal use in various human diseases (Yallapu et al., 2015).

Apoptotic Effects in Cancer Cells : Diindolylmethane, a compound related to Curcumin, has been shown to induce apoptosis in human cancer cells, suggesting a potential role in cancer treatment (Ge et al., 1996).

Inhibiting Estrogen-Induced Growth in Cancer : Methyl-substituted diindolylmethanes inhibit estrogen-induced growth in breast cancer cells, suggesting a potential therapeutic application in breast cancer treatment (McDougal et al., 2001).

Cardiovascular Protective Effects : Curcumin's antioxidant and anti-inflammatory properties may prevent diabetic cardiovascular complications and protect against atherosclerosis (Wongcharoen & Phrommintikul, 2009).

Effects on Cell Viability in Hepatoma Cells : Diindolylmethane impacts cytosolic Ca2+ concentrations and cell viability in hepatoma cells, indicating a possible role in liver cancer treatment (Cheng et al., 2011).

Neuropharmacological Applications : Curcumin has potential applications in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s due to its anti-inflammatory and antioxidant properties (Lee et al., 2013).

Chemoprevention in Various Cancers : Curcumin modulates cell cycle, cell signaling pathways, and inflammatory cytokines, showing protective effects against various types of cancers (Shehzad et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-methyl-4-[(4-methylphenyl)sulfonylmethylsulfonyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4S2/c1-12-3-7-14(8-4-12)20(16,17)11-21(18,19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOXYWLRAKCDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50298354 | |

| Record name | 1,1'-(Methylenedisulfonyl)bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ditosylmethane | |

CAS RN |

15310-28-8 | |

| Record name | 15310-28-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-(Methylenedisulfonyl)bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50298354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

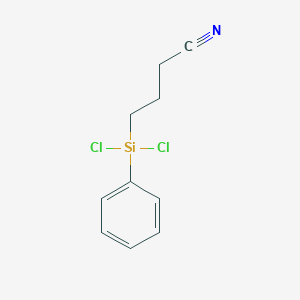

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

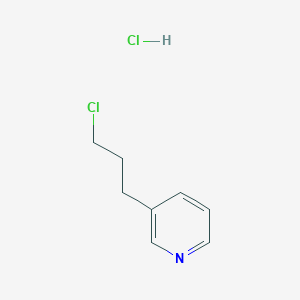

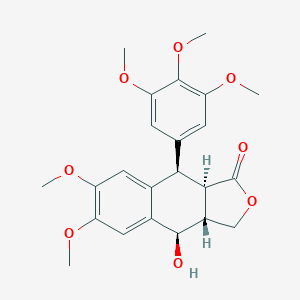

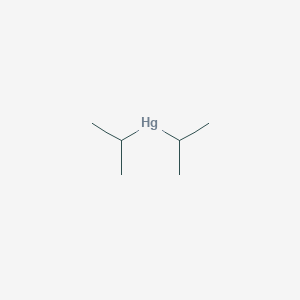

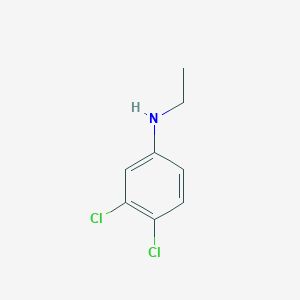

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)